6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyrimidine ring and a spirocyclic octane structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the spirocyclic structure. Common reagents used in these reactions include ethyl halides, fluorinating agents, and various catalysts to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: Shares the spirocyclic core but lacks the pyrimidine ring.
Fluoropyrimidines: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of a fluorinated pyrimidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
6-(6-ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-2-10-11(15)12(17-8-16-10)18-6-9(13(19)20)14(7-18)4-3-5-14/h8-9H,2-7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYKXYQZTFNTBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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